3-(3-Methoxybenzyl)-1,2,4-oxadiazole-5-carboxylic acid
Overview
Description
3-(3-Methoxybenzyl)-1,2,4-oxadiazole-5-carboxylic acid (MBOA) is a synthetic organic compound with a wide range of applications in organic chemistry and biochemistry. It is a versatile reagent used in the synthesis of a variety of organic molecules, and has been used in the study of various biochemical processes. MBOA has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments to study the mechanisms of action of various biological processes.
Scientific Research Applications
Crystal Packing
Khan et al. (2014) studied the crystal and molecular structures of 1,3,4-oxadiazol-2(3H)-thiones, including those derived from methoxybenzyl-1,3,4-oxadiazol-2(3H)-thiones. These compounds, including variants of 3-(3-Methoxybenzyl)-1,2,4-oxadiazole-5-carboxylic acid, demonstrate diverse solid-state molecular packing arrangements influenced by their structural differences, such as V-shaped or planar formations. This study is significant for understanding the physical properties and potential applications in materials science and engineering (Khan, Ibrar, & Simpson, 2014).
Synthesis and Antimicrobial Activity
Prasanna Kumar et al. (2013) synthesized new 1,3,4-oxadiazole derivatives containing 5-chloro-2-methoxyphenyl moieties, closely related to this compound. These derivatives were evaluated for their antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Prasanna Kumar, Mohana, Mallesha, & Harish, 2013).
Inhibition of Biological Processes
In the context of enzyme inhibition, Bekircan et al. (2015) reported on the synthesis of novel compounds derived from a this compound analogue. These compounds exhibited significant inhibition of lipase and α-glucosidase, which could have implications in the treatment of diseases like diabetes or obesity (Bekircan, Ülker, & Menteşe, 2015).
Application in Liquid Crystals
Research by Parra et al. (2005) focused on the properties of thermotropic liquid crystals induced by hydrogen bonding between pyridyl-1,2,4-oxadiazole derivatives and various acids. The study revealed that these complexes, which may include derivatives of this compound, exhibit liquid crystalline properties, suggesting potential applications in the field of materials science, particularly in the development of liquid crystal displays and other optical technologies (Parra, Hidalgo, Barberá, & Alderete, 2005).
Mechanism of Action
- By inhibiting FAAH, N-3-methoxybenzyl-linoleamide modulates endocannabinoid levels, affecting neurotransmitter release and potentially providing analgesic, anti-inflammatory, or neuroprotective effects .
- By blocking FAAH, it prevents the breakdown of endocannabinoids, leading to increased endocannabinoid signaling in the central nervous system .
- By maintaining higher levels of endocannabinoids, it may influence pain perception, inflammation, and neuronal protection .
- Impact on Bioavailability : Its pharmacokinetic properties affect bioavailability, but detailed data are lacking .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-8-4-2-3-7(5-8)6-9-12-10(11(14)15)17-13-9/h2-5H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERMAHDAPBJEKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=NOC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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